
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine
説明
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine, also known as TFMPP, is a chemical compound that belongs to the piperazine family. It is a psychoactive drug that has been used recreationally due to its hallucinogenic and stimulant effects. However, in recent years, TFMPP has gained attention in the scientific community due to its potential therapeutic applications.
科学的研究の応用
Medicinal Chemistry
In medicinal chemistry, this compound serves as a versatile intermediate for the synthesis of various pharmaceutical agents. Its trifluoromethyl group and piperazine moiety are particularly valuable for creating compounds with enhanced pharmacokinetic properties, such as increased metabolic stability and membrane permeability . The presence of the chloro and trifluoromethyl groups adjacent to the pyridine ring can contribute to the binding affinity and selectivity towards biological targets.
Agriculture
The compound’s derivatives are utilized in the development of agrochemicals, especially in the synthesis of pesticides . The trifluoromethyl group is known for its bioactivity, making it a common feature in the molecular structure of herbicides and insecticides. This functionality can improve the compound’s environmental stability, allowing for more effective crop protection.
Material Science
In material science, this compound can be used to modify surface properties of materials. The fluorinated pyridine ring can introduce hydrophobicity, which is beneficial for creating water-resistant coatings or treatments for various materials .
Environmental Science
Environmental science applications include the use of this compound as a building block for chemicals that can degrade under environmental conditions without leaving harmful residues . Its structural motifs are often found in compounds designed for environmental remediation processes.
Biochemistry
In biochemistry, the compound can act as a selective binder to certain proteins or enzymes. It can be used to study enzyme inhibition or receptor-ligand interactions due to the unique electronic properties imparted by the trifluoromethyl group .
Pharmacology
Pharmacologically, the compound can be involved in the design of new drug candidates. Its structural features are conducive to crossing the blood-brain barrier, making it potentially useful in the development of central nervous system (CNS) drugs . The piperazine ring, in particular, is a common feature in molecules targeting CNS receptors.
作用機序
Mode of Action
It is thought to act by affecting spectrin-like proteins in the cytoskeleton of oomycetes . The interaction with these targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
It is likely that the compound interacts with multiple pathways, given its potential effect on spectrin-like proteins . The downstream effects of these interactions would depend on the specific pathways involved and are a subject of ongoing research.
Result of Action
Given its potential interaction with spectrin-like proteins, it may influence the structure and function of the cytoskeleton in oomycetes . This could potentially disrupt various cellular processes, leading to the observed effects.
特性
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClF3N3/c12-9-5-8(11(13,14)15)6-17-10(9)7-18-3-1-16-2-4-18/h5-6,16H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCIEJFKUHKGRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



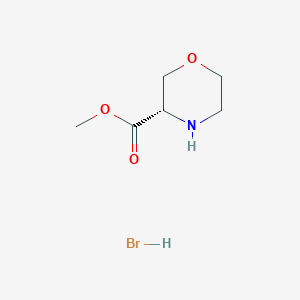
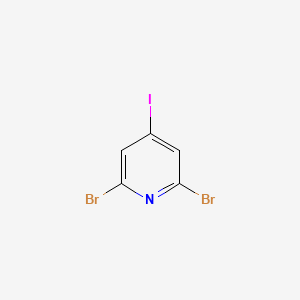

![(3Z)-6-Chloro-3-[(3-chloro-2-fluorophenyl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B1401613.png)

![2-Oxa-8-azaspiro[4.5]decane oxalate](/img/structure/B1401615.png)
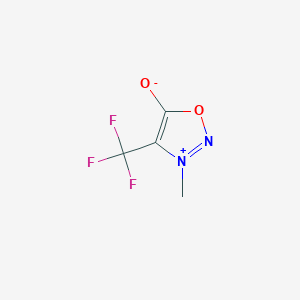
![6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine](/img/structure/B1401617.png)
![N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide](/img/structure/B1401620.png)

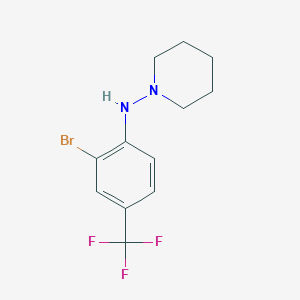

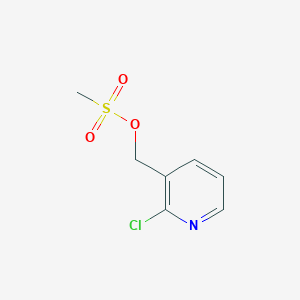
![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1401629.png)